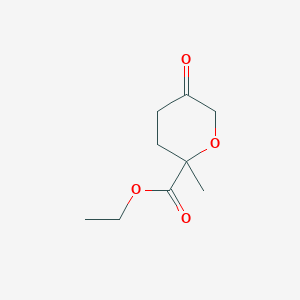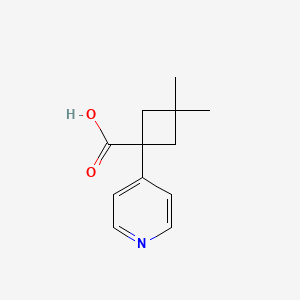
Tert-butyl 3-(2-aminoethyl)-5-methoxy-1H-indole-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 3-(2-aminoethyl)-5-methoxy-1H-indole-1-carboxylate is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This compound, in particular, has a tert-butyl group, an aminoethyl side chain, and a methoxy group attached to the indole ring, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(2-aminoethyl)-5-methoxy-1H-indole-1-carboxylate typically involves the protection of the amino group and the introduction of the tert-butyl ester group. One common method is the reaction of 3-(2-aminoethyl)-5-methoxyindole with di-tert-butyl dicarbonate in the presence of a base such as sodium azide. This reaction leads to the formation of an acyl azide intermediate, which undergoes a Curtius rearrangement to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for monitoring and controlling reaction parameters can improve the efficiency of the production process.
化学反応の分析
Types of Reactions
Tert-butyl 3-(2-aminoethyl)-5-methoxy-1H-indole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the ester can be reduced to an alcohol.
Substitution: The aminoethyl side chain can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of 3-(2-hydroxyethyl)-5-methoxyindole derivatives.
Reduction: Formation of tert-butyl 3-(2-aminoethyl)-5-methoxy-1H-indole-1-methanol.
Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.
科学的研究の応用
Tert-butyl 3-(2-aminoethyl)-5-methoxy-1H-indole-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific receptors or enzymes.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of tert-butyl 3-(2-aminoethyl)-5-methoxy-1H-indole-1-carboxylate involves its interaction with specific molecular targets. The aminoethyl side chain can interact with receptors or enzymes, leading to the modulation of their activity. The methoxy group can enhance the compound’s binding affinity and selectivity for its target. The overall effect of the compound depends on the specific biological pathway it influences.
類似化合物との比較
Similar Compounds
N-Boc-ethylenediamine: A similar compound with a tert-butyl group and an aminoethyl side chain.
tert-Butyl carbamate: Another related compound with a tert-butyl ester group.
Uniqueness
Tert-butyl 3-(2-aminoethyl)-5-methoxy-1H-indole-1-carboxylate is unique due to the presence of the indole ring, which imparts specific biological activities. The combination of the tert-butyl group, aminoethyl side chain, and methoxy group makes it a versatile molecule for various applications in chemistry, biology, and medicine.
特性
分子式 |
C16H22N2O3 |
|---|---|
分子量 |
290.36 g/mol |
IUPAC名 |
tert-butyl 3-(2-aminoethyl)-5-methoxyindole-1-carboxylate |
InChI |
InChI=1S/C16H22N2O3/c1-16(2,3)21-15(19)18-10-11(7-8-17)13-9-12(20-4)5-6-14(13)18/h5-6,9-10H,7-8,17H2,1-4H3 |
InChIキー |
QGCSWFSJHYWMKH-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1C=CC(=C2)OC)CCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



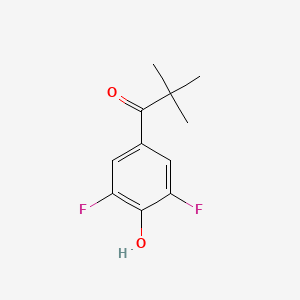
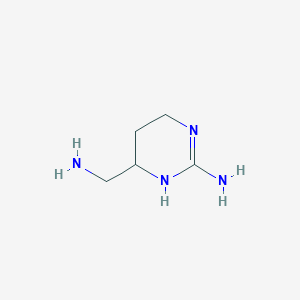
![(1E,3Z)-1-(4-chlorophenyl)-3-(methoxyimino)-2-[(1E)-(methoxyimino)methyl]prop-1-en-1-ol](/img/structure/B15238630.png)

![1-[(E,Z)-N'-[(3,4-dichlorophenyl)amino]-N-[(3,4-dichlorophenyl)imino]carbamimidoyl]-N-phenylformamide](/img/structure/B15238651.png)

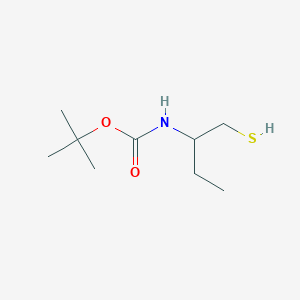
![3-Oxo-3-[(3R)-oxolan-3-yl]propanenitrile](/img/structure/B15238674.png)
![6-(Difluoromethoxy)pyrazolo[1,5-A]pyridine-3-carboxylic acid](/img/structure/B15238675.png)
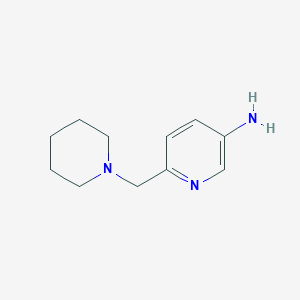
![3-(Trifluoromethyl)-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B15238690.png)
